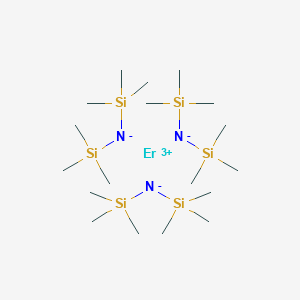
三(双(三甲基硅基)酰胺)铒
描述
Erbium tris[bis(trimethylsilyl)amide] is a chemical compound with the formula (\text{Er[N(SiMe}_3)_2]_3). It is a homoleptic lanthanide amide complex, where erbium is coordinated by three bis(trimethylsilyl)amide ligands. This compound is known for its high volatility and is often used in various chemical applications, particularly in the field of materials science .
科学研究应用
Erbium tris[bis(trimethylsilyl)amide] has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other erbium-containing compounds and materials.
Materials Science: The compound is utilized in the doping of semiconducting materials to incorporate erbium ions, which can enhance the optical and electronic properties of the materials.
Industry: It is employed in the production of erbium-doped fibers and other optoelectronic devices.
准备方法
Synthetic Routes and Reaction Conditions: Erbium tris[bis(trimethylsilyl)amide] can be synthesized through the reaction of erbium chloride with lithium bis(trimethylsilyl)amide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows: [ \text{ErCl}_3 + 3 \text{LiN(SiMe}_3)_2 \rightarrow \text{Er[N(SiMe}_3)_2]_3 + 3 \text{LiCl} ] The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process .
Industrial Production Methods: While specific industrial production methods for erbium tris[bis(trimethylsilyl)amide] are not widely documented, the synthesis generally follows the laboratory preparation route with scale-up considerations. This includes maintaining an inert atmosphere and using high-purity reagents to ensure the quality of the final product .
化学反应分析
Types of Reactions: Erbium tris[bis(trimethylsilyl)amide] undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the bis(trimethylsilyl)amide ligands are replaced by other ligands.
Oxidation Reactions: It can be oxidized to form erbium oxide and other by-products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include other amides or phosphines, and the reactions are typically carried out in non-aqueous solvents under an inert atmosphere.
Oxidation Reactions: Oxidizing agents such as oxygen or peroxides can be used.
Major Products:
Substitution Reactions: The major products are new erbium complexes with different ligands.
Oxidation Reactions: The major product is erbium oxide (Er_2O_3).
作用机制
The mechanism by which erbium tris[bis(trimethylsilyl)amide] exerts its effects is primarily through the coordination of the erbium ion with the bis(trimethylsilyl)amide ligands. This coordination stabilizes the erbium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with other ligands and the incorporation of erbium ions into host materials .
相似化合物的比较
- Tris[bis(trimethylsilyl)amide]lanthanum
- Tris[bis(trimethylsilyl)amide]cerium
- Tris[bis(trimethylsilyl)amide]europium
Comparison: Erbium tris[bis(trimethylsilyl)amide] is unique due to its specific coordination environment and the properties imparted by the erbium ion. Compared to similar compounds, it has distinct optical and electronic properties, making it particularly useful in applications requiring erbium doping .
属性
IUPAC Name |
bis(trimethylsilyl)azanide;erbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Er/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNGWTZZRANJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54ErN3Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421991 | |
| Record name | Erbium tris[trimethyl-N-(trimethylsilyl)silanaminide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103457-72-3 | |
| Record name | Erbium tris[trimethyl-N-(trimethylsilyl)silanaminide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]erbium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Erbium tris[bis(trimethylsilyl)amide] interact with silicon to enable light emission, and what are the downstream effects of this interaction?
A1: Erbium tris[bis(trimethylsilyl)amide] acts as a precursor for incorporating erbium (Er) into a silicon lattice during the fabrication of optoelectronic devices []. This incorporation is achieved through a process like Metal-Organic Chemical Vapor Deposition (MOCVD). The erbium atoms, once embedded in the silicon lattice, act as light emitters. They achieve this by transitioning between energy levels upon excitation, releasing photons in the process. This enables silicon, a material typically incapable of efficient light emission, to emit light, specifically at a wavelength of 1.54 μm, which is crucial for telecommunications applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)
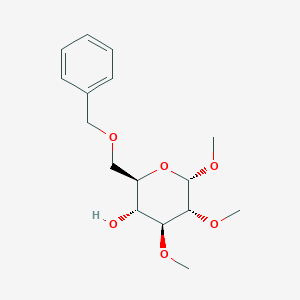

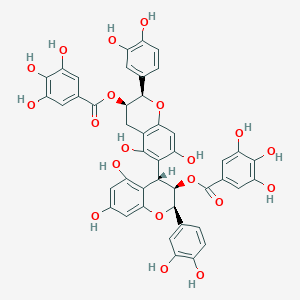

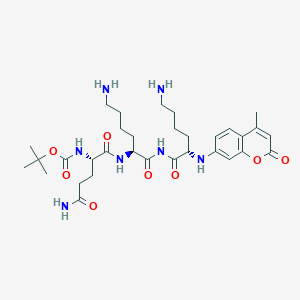


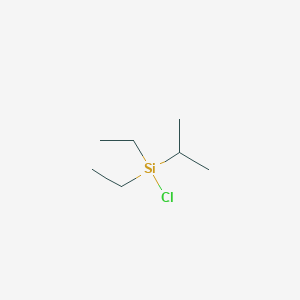

![9-benzyl-7-[(dimethylamino)methyl]-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B24498.png)
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)

